![molecular formula C24H32N2O2S B452007 N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B452007.png)
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfanyl group and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Propanamide Backbone: This step involves the reaction of a suitable amine with a propanoic acid derivative under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Coupling with Phenylpropyl Groups: The final step involves the coupling of the intermediate with phenylpropyl groups, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-: Similar structure but lacks the sulfanyl group.
N-(3-phenylpropyl)propanamide: Similar backbone but lacks the additional functional groups.
Uniqueness
N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H32N2O2S |
|---|---|
Molecular Weight |
412.6g/mol |
IUPAC Name |
3-[3-oxo-3-(3-phenylpropylamino)propyl]sulfanyl-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C24H32N2O2S/c27-23(25-17-7-13-21-9-3-1-4-10-21)15-19-29-20-16-24(28)26-18-8-14-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2,(H,25,27)(H,26,28) |
InChI Key |
FSYKNSFEAVCZKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCSCCC(=O)NCCCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCSCCC(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B451925.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B451926.png)
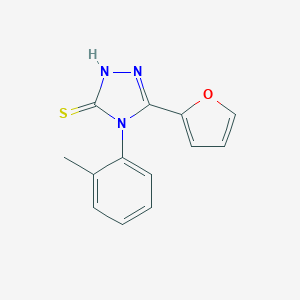
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B451929.png)
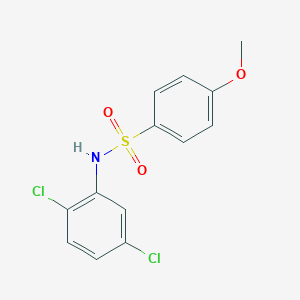
![5-[(4-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B451937.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B451938.png)
![4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451944.png)
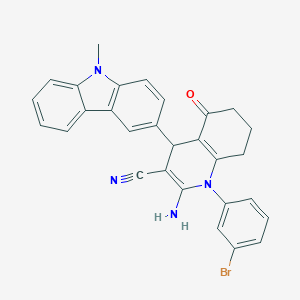
![4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451946.png)
![N-[1-(1-adamantyl)ethyl]-6-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B451947.png)
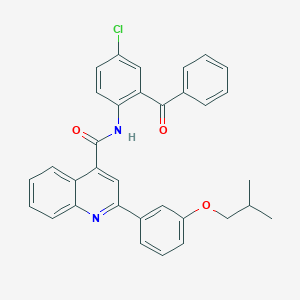
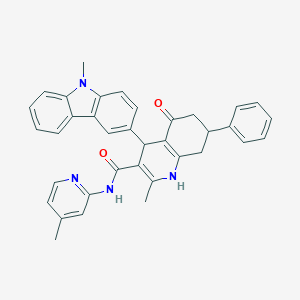
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B451951.png)
